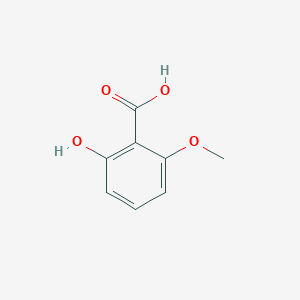

2-Hydroxy-6-methoxybenzoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-6-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O4/c1-12-6-4-2-3-5(9)7(6)8(10)11/h2-4,9H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAUQLHHARJUJEH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60343682 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3147-64-6 | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3147-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60343682 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Hydroxy-6-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Hydroxy-6-methoxybenzoic acid CAS number

An In-depth Technical Guide to 2-Hydroxy-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as 6-Methoxysalicylic acid, is a phenolic acid and a derivative of salicylic (B10762653) acid.[1] Its CAS Registry Number is 3147-64-6 .[2][3][4] This compound is a subject of interest in various scientific fields, particularly in medicinal chemistry and drug development, due to its documented analgesic properties and its role as a key pharmaceutical intermediate.[1][5] It has been isolated from natural sources such as the plant Brickellia veronicifolia.[1] This guide provides a comprehensive overview of its chemical properties, synthesis, experimental protocols, and applications.

Chemical and Physical Properties

This compound is a white crystalline solid. Its fundamental properties are summarized below, providing a quantitative overview for laboratory and research applications.

| Property | Value | Source(s) |

| CAS Number | 3147-64-6 | [2][3][4] |

| Molecular Formula | C₈H₈O₄ | [2][3] |

| Molecular Weight | 168.15 g/mol | [3][4] |

| IUPAC Name | This compound | [2][3] |

| Synonyms | 6-Methoxysalicylic acid, 6-Hydroxy-o-anisic acid | [2][3][4] |

| Melting Point | 132 - 138 °C | [4][6] |

| Boiling Point | 330.4 ± 27.0 °C (Predicted) | [6] |

| Density | 1.351 ± 0.06 g/cm³ (Predicted) | [6] |

| Flash Point | 138.7 °C | [6] |

| Vapor Pressure | 6.66E-05 mmHg at 25°C | [6] |

Spectroscopic data, including ¹³C NMR, ¹H NMR, Mass Spectrometry, and RP-HPLC, are available for this compound, confirming its structure.[1][3]

Synthesis and Experimental Protocols

As a valuable intermediate, the synthesis of this compound and its derivatives is crucial. Below are generalized protocols for its synthesis and for evaluating its biological activity.

General Synthesis Pathway

The synthesis of methoxybenzoic acids often involves methylation and oxidation of precursor phenols or hydrolysis of nitriles. A general workflow for preparing a methoxybenzoic acid from a chlorobenzonitrile precursor is outlined below. This represents a common strategy in medicinal chemistry for creating substituted benzoic acids.

Caption: General synthesis workflow for this compound.

Detailed Protocol (Conceptual, based on related syntheses[7]):

-

Nucleophilic Substitution: In an inert atmosphere, the starting material (e.g., a suitably substituted chlorophenol) is reacted with sodium methoxide in methanol (B129727) at elevated temperatures (80-150 °C) and pressure. This step introduces the methoxy (B1213986) group.

-

Hydrolysis: The resulting intermediate solution is mixed with an aqueous solution of a strong base like sodium hydroxide (B78521) or potassium hydroxide. Methanol is removed, and the mixture is heated (90-190 °C) to hydrolyze the nitrile or ester group to a carboxylate salt.

-

Acidification: After cooling, the reaction mixture is acidified with a strong acid (e.g., HCl or H₂SO₄) to a pH of 1-3.

-

Isolation: The precipitated product, this compound, is isolated by filtration, washed, and dried.

Evaluation of Analgesic Activity: Acetic Acid-Induced Writhing Test

The analgesic properties of this compound have been demonstrated in mice.[1] The acetic acid-induced writhing test is a standard protocol to screen for peripheral analgesic activity.

Experimental Protocol (Adapted from Palacios-Espinosa F, et al., 2008[1]):

-

Animals: Male mice are used for the experiment. They are fasted overnight before the test, with water available ad libitum.

-

Drug Administration: The test compound, this compound (10-100 mg/kg), is administered orally (intragastrically, i.g.). A control group receives the vehicle, and a positive control group receives a known analgesic (e.g., acetylsalicylic acid).

-

Induction of Writhing: Thirty minutes after the administration of the test compound, a 0.6% solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing).

-

Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber. The number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period, typically 20-30 minutes.

-

Data Analysis: The percentage of inhibition of writhing is calculated for each group compared to the vehicle control group. A significant decrease in the number of abdominal constrictions indicates an analgesic effect.[1]

Caption: Workflow for the acetic acid-induced writhing test.

Applications in Drug Development and Research

This compound serves as a versatile building block in the synthesis of more complex molecules, particularly active pharmaceutical ingredients (APIs).[5]

Role as a Pharmaceutical Intermediate

Its structure, featuring carboxylic acid, hydroxyl, and methoxy functional groups, allows for various chemical modifications. This makes it a valuable precursor in multi-step syntheses for developing novel therapeutic agents.[5][8]

Caption: Role as an intermediate in drug discovery.

Potential Mechanism of Action: Antioxidant Activity

Like other phenolic acids, this compound is expected to exhibit antioxidant properties, which are crucial for combating oxidative stress implicated in numerous diseases.[9][10] The primary mechanisms involve neutralizing free radicals and chelating metal ions.[9][10]

Caption: Potential antioxidant mechanisms of phenolic acids.

Safety and Handling

According to available safety data, this compound may be harmful if swallowed, inhaled, or in contact with skin.[6] It can cause irritation to the eyes, respiratory system, and skin.[6] Standard laboratory safety precautions, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat, are recommended when handling this chemical.[6]

Conclusion

This compound (CAS: 3147-64-6) is a significant chemical compound with established applications in research and development. Its utility as a pharmaceutical intermediate, combined with its intrinsic analgesic properties, makes it a molecule of high interest for medicinal chemists and drug discovery professionals. The provided data and protocols offer a foundational guide for its synthesis, evaluation, and application in a research setting.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pschemicals.com [pschemicals.com]

- 3. This compound | C8H8O4 | CID 591524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. nbinno.com [nbinno.com]

- 6. chembk.com [chembk.com]

- 7. CN104151157A - Preparation method of methoxybenzoic acid - Google Patents [patents.google.com]

- 8. 2-Hydroxy-6-methoxybenzaldehyde|Pharmaceutical Intermediate [benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

Technical Guide: Physical Properties of 2-Hydroxy-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2-Hydroxy-6-methoxybenzoic acid (CAS No: 3147-64-6), also known as 6-Methoxysalicylic acid. The information is curated for professionals in research and development, offering quantitative data, detailed experimental protocols, and workflow visualizations to support laboratory applications.

Core Physical and Chemical Properties

This compound is a derivative of salicylic (B10762653) acid and presents as a white powder.[1][2] Its key properties are summarized in the table below for easy reference and comparison.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₈O₄ | [3][4] |

| Molecular Weight | 168.15 g/mol | [2][3][4] |

| Appearance | White to off-white powder | [1][2] |

| Melting Point | 132 - 138 °C | [1][3] |

| Boiling Point (Predicted) | 330.4 ± 27.0 °C | [1] |

| pKa (Predicted) | 2.98 ± 0.25 | [1] |

| Vapor Pressure (at 25°C) | 6.66E-05 mmHg | [1] |

| Refractive Index (Predicted) | 1.585 | [1] |

Solubility Profile

The solubility of a compound is critical for its application in various experimental and developmental workflows.

| Solvent | Solubility | Source(s) |

| Chloroform | Slightly Soluble | [1] |

| Methanol | Slightly Soluble | [1] |

| DMSO | 100 mg/mL (594.71 mM) (Requires ultrasonic agitation) | [2] |

Note: The compound is described as being sensitive and can easily absorb moisture.[1] It should be stored in an inert atmosphere at room temperature.[1]

Experimental Protocols

Detailed methodologies for determining key physical properties are provided below. These protocols are standard procedures for organic compounds and are directly applicable to this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C. Impurities tend to depress the melting point and broaden the range.

Methodology: Capillary Method using a Melting Point Apparatus

-

Sample Preparation:

-

Capillary Tube Loading:

-

Take a capillary tube sealed at one end.[6]

-

Press the open end of the capillary tube into the powdered sample. A small amount of the compound will be packed into the tube.

-

Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until the compound occupies 1-2 mm at the bottom of the tube.[7]

-

-

Measurement:

-

Place the loaded capillary tube into the heating block of a melting point apparatus.

-

Attach a thermometer or use the digital thermometer integrated into the apparatus.[8]

-

Heat the block rapidly at first to determine an approximate melting point.

-

Allow the apparatus to cool.

-

For an accurate measurement, begin heating again and slow the rate to approximately 2°C per minute as the temperature approaches the approximate melting point.

-

-

Data Recording:

-

Record the temperature at which the first drop of liquid appears (the beginning of the melting range).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (the end of the melting range).

-

The recorded range is the melting point of the sample.

-

Solubility Determination

Understanding a compound's solubility in various solvents is fundamental for purification, extraction, and formulation.[9]

Methodology: Qualitative Solubility Test

-

Initial Solvent Test (Water):

-

Acid/Base Solubility Tests (if insoluble in water):

-

If the compound is insoluble in water, prepare two new test tubes with ~25 mg of the compound in each.

-

To the first tube, add 0.75 mL of 5% NaOH solution in portions, shaking after each addition.[11][12] A carboxylic acid is expected to dissolve in a basic solution.

-

To the second tube, add 0.75 mL of 5% NaHCO₃ solution.[11][12] Stronger acids like carboxylic acids will typically dissolve.

-

-

Organic Solvent Test:

Spectral Data

Spectral data is essential for structural elucidation and identification.

-

Infrared (IR) Spectroscopy:

-

FTIR spectra are available for this compound.[4] Expected characteristic peaks would include a broad O-H stretch from the carboxylic acid (~2500–3300 cm⁻¹), a strong C=O stretch from the carboxylic acid (~1680–1720 cm⁻¹), an O-H stretch from the phenol (B47542) group (~3200-3600 cm⁻¹), and C-O stretches for the ether and acid groups (~1200–1300 cm⁻¹).[13]

-

-

Mass Spectrometry (MS):

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: While a specific spectrum was not found in the initial search, the expected proton NMR signals would include a singlet for the methoxy (B1213986) (-OCH₃) protons (~3.7–3.9 ppm), a set of multiplets for the aromatic protons on the benzene (B151609) ring (~6.8–8.0 ppm), and a broad singlet for the carboxylic acid (-COOH) proton at a downfield shift (~11–13 ppm).[13] The phenolic (-OH) proton signal would also be present, likely as a broad singlet.

-

¹³C NMR: Expected carbon signals include a peak for the methoxy carbon (~55–57 ppm), several peaks in the aromatic region (~110–160 ppm), and a downfield peak for the carboxyl carbon (~165–175 ppm).[13]

-

References

- 1. chembk.com [chembk.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. CAS Common Chemistry [commonchemistry.cas.org]

- 4. This compound | C8H8O4 | CID 591524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. uomus.edu.iq [uomus.edu.iq]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. byjus.com [byjus.com]

- 8. pennwest.edu [pennwest.edu]

- 9. chem.ws [chem.ws]

- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 12. scribd.com [scribd.com]

- 13. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

2-Hydroxy-6-methoxybenzoic acid solubility in organic solvents

An In-depth Technical Guide on the Solubility of 2-Hydroxy-6-methoxybenzoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of the currently available data on the solubility of this compound (also known as 6-Methoxysalicylic acid) in various organic solvents. Due to the limited availability of comprehensive public data, this guide also includes a detailed experimental protocol for determining the solubility of this compound in further organic solvents, which can be adapted for various laboratory settings.

Quantitative Solubility Data

The following table summarizes the available quantitative solubility data for this compound. The data is primarily from supplier technical data sheets and is crucial for preparing stock solutions and formulations for in vitro and in vivo studies.

| Solvent/Solvent System | Temperature (°C) | Solubility | Molar Concentration (mM) | Source |

| Dimethyl Sulfoxide (DMSO) | Not Specified | 100 mg/mL | 594.71 | [1][2] |

| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL | ≥ 14.87 | [1] |

| 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL | ≥ 14.87 | [1] |

| 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL | ≥ 14.87 | [1] |

Note: For the solubility in DMSO, it is recommended to use ultrasonic treatment to aid dissolution. The hygroscopic nature of DMSO can significantly impact solubility, and it is advised to use a newly opened container.[1]

Qualitative Solubility Data

Qualitative solubility information provides a general understanding of the compound's behavior in different types of organic solvents. The following table presents the available qualitative data.

| Solvent | Temperature (°C) | Qualitative Solubility | Source |

| Chloroform | Not Specified | Slightly Soluble | [3] |

| Methanol | Not Specified | Slightly Soluble | [3] |

Experimental Protocol for Solubility Determination

To supplement the limited available data, this section provides a detailed, generalized experimental protocol for determining the solubility of this compound in a given organic solvent. This method is based on the widely used shake-flask method.

Objective: To determine the equilibrium solubility of this compound in a specific organic solvent at a controlled temperature.

Materials:

-

This compound (solid, high purity)

-

Selected organic solvent (analytical grade)

-

Vials with screw caps

-

Analytical balance

-

Thermostatic shaker or water bath

-

Centrifuge

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or other suitable analytical method like UV-Vis spectrophotometry)

-

Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a series of vials. The exact amount should be more than what is expected to dissolve.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

-

Equilibration:

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period to ensure equilibrium is reached (e.g., 24-72 hours). The time required for equilibration should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed at the controlled temperature for a period to allow the undissolved solid to settle.

-

To ensure complete separation of the solid and liquid phases, centrifuge the vials at a high speed for a specified time (e.g., 15 minutes at 10,000 rpm).

-

-

Sample Collection and Preparation:

-

Carefully withdraw an aliquot of the clear supernatant from each vial using a pipette. Be cautious not to disturb the solid at the bottom.

-

Filter the collected supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

-

Immediately dilute the filtered solution with a known volume of the solvent to prevent precipitation and to bring the concentration within the linear range of the analytical method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-validated analytical method, such as HPLC.

-

Prepare a calibration curve using standard solutions of this compound of known concentrations.

-

Determine the concentration of this compound in the diluted samples by comparing their analytical response to the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the original concentration of the saturated solution by multiplying the measured concentration of the diluted sample by the dilution factor.

-

The resulting value represents the solubility of this compound in the tested solvent at the specified temperature. It is typically expressed in mg/mL or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

References

A Technical Guide to the Spectral Data of 2-Hydroxy-6-methoxybenzoic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for 2-Hydroxy-6-methoxybenzoic acid (CAS No: 3147-64-6), a key organic compound with applications in various scientific domains. This document presents a comprehensive analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering valuable insights for compound identification, structural elucidation, and quality control.

Spectroscopic Data Summary

The following sections detail the quantitative spectral data for this compound, presented in tabular format for clarity and comparative analysis.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the hydrogen atoms in a molecule. The chemical shifts are reported in parts per million (ppm) relative to a standard reference.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| 11.38 | s | 1H | -COOH |

| 7.32 | t, J=8.4 Hz | 1H | H-4 |

| 6.55 | d, J=8.4 Hz | 1H | H-5 |

| 6.42 | d, J=8.4 Hz | 1H | H-3 |

| 3.86 | s | 3H | -OCH₃ |

s = singlet, d = doublet, t = triplet, J = coupling constant

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule.

| Chemical Shift (ppm) | Carbon Assignment |

| 173.3 | C=O (Carboxylic Acid) |

| 162.2 | C-2 |

| 158.8 | C-6 |

| 133.0 | C-4 |

| 107.5 | C-1 |

| 105.7 | C-5 |

| 101.8 | C-3 |

| 56.4 | -OCH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies functional groups within a molecule based on their vibrational frequencies.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment |

| 2950-3250 | Broad | O-H stretch (Carboxylic Acid) |

| 3075 | Weak | C-H stretch (Aromatic) |

| 2971, 2848 | Weak | C-H stretch (CH₃) |

| 1649 | Strong | C=O stretch (Carboxylic Acid) |

| 1599, 1475, 1441 | Medium | C=C stretch (Aromatic) |

| 1258 | Strong | C-O stretch (Aryl Ether) |

| 1167 | Medium | C-O stretch (Carboxylic Acid) |

| 741 | Strong | C-H bend (Aromatic) |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, confirming the molecular weight and offering structural clues.

| m/z | Relative Intensity (%) | Assignment |

| 168 | 75 | [M]⁺ (Molecular Ion) |

| 150 | 100 | [M-H₂O]⁺ |

| 135 | 30 | [M-H₂O-CH₃]⁺ |

| 107 | 45 | [M-H₂O-CO]⁺ |

| 79 | 25 | [C₆H₇]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described. Specific parameters may vary based on the instrumentation used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of this compound is prepared by dissolving the sample in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), containing a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard. The ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer. For ¹H NMR, the spectral width is typically 0-15 ppm, while for ¹³C NMR, it is 0-200 ppm. Data is processed using appropriate software to perform Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

The IR spectrum can be obtained using the potassium bromide (KBr) pellet method or as a thin film. For the KBr pellet method, a small amount of the solid sample is ground with dry KBr powder and pressed into a thin, transparent disk. The spectrum is then recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)

The mass spectrum is typically acquired using an electron ionization (EI) source coupled with a mass analyzer such as a quadrupole or time-of-flight (TOF) detector. The sample is introduced into the ion source, where it is vaporized and bombarded with a high-energy electron beam (typically 70 eV). This causes ionization and fragmentation of the molecule. The resulting ions are then separated based on their mass-to-charge ratio and detected.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: Workflow of Spectroscopic Analysis.

2-Hydroxy-6-methoxybenzoic Acid: A Comprehensive Technical Guide on its Natural Occurrence, Isolation, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Hydroxy-6-methoxybenzoic acid, also known as 6-methoxysalicylic acid, is a phenolic acid with noteworthy analgesic properties. This technical guide provides an in-depth overview of its natural occurrence in various plant and microbial species. It details experimental protocols for its extraction, isolation, and quantification from these natural sources. Furthermore, this document summarizes the current understanding of its biological activities, with a focus on the underlying signaling pathways. Quantitative data is presented in structured tables for ease of comparison, and key experimental workflows and biological pathways are visualized using diagrams to facilitate comprehension.

Natural Occurrence

This compound has been identified in a diverse range of natural sources, including higher plants and fungi. The concentration of this compound can vary significantly between species and even different tissues of the same plant.

Occurrence in Plants

The presence of this compound has been confirmed in several plant families. Notable examples include:

-

Gloriosa superba (Liliaceae): The rhizomes of this plant, commonly known as the flame lily, have been found to contain significant amounts of this compound. One study reported a concentration of 15.93% in the ethanol (B145695) extract of the rhizome, while another identified it at 9.08%[1][2].

-

Securidaca inappendiculata (Polygalaceae): This plant is another documented source of the compound[3].

-

Brickellia veronicifolia (Asteraceae): Isolation from this plant has been reported, highlighting its presence in the Asteraceae family[4].

-

Colchicum species (Colchicaceae): The compound has been reported in Colchicum manissadjianii and Colchicum kurdicum[5].

-

Other Plant Sources: The compound has also been identified in Allamanda blanchetii, Allamanda cathartica, Cadaba fruticosa, Capparis decidua, Capparis grandis, and Capparis sepiaria.

Occurrence in Microorganisms

Beyond the plant kingdom, this compound is also a known fungal metabolite, produced by species of Phyllosticta and Penicillium.

Quantitative Data Summary

The following table summarizes the available quantitative data for the occurrence of this compound and its methyl ester in natural sources.

| Natural Source | Plant Part/Organism | Compound | Concentration | Reference |

| Gloriosa superba | Rhizome | This compound | 15.93% (in ethanol extract) | [1] |

| Gloriosa superba | Tuber | This compound | 9.08% (in methanolic extract) | [2] |

| Securidaca longepedunculata | Root Bark | Methyl 2-hydroxy-6-methoxybenzoate | 0.2 - 1.0 mg/g |

Experimental Protocols

This section provides detailed methodologies for the extraction, isolation, and analysis of this compound from natural sources.

Extraction and Isolation from Gloriosa superba Rhizomes

This protocol is based on methodologies described for the phytochemical analysis of Gloriosa superba.

Objective: To extract and isolate this compound from the rhizomes of Gloriosa superba.

Materials:

-

Dried and powdered rhizomes of Gloriosa superba

-

Ethanol (95%)

-

Methanol

-

Silica (B1680970) gel for column chromatography (60-120 mesh)

-

Solvent system for column chromatography (e.g., hexane (B92381):ethyl acetate (B1210297) gradient)

-

Rotary evaporator

-

Glass column for chromatography

-

Beakers, flasks, and other standard laboratory glassware

-

Filtration apparatus

Protocol:

-

Extraction:

-

Macerate 100 g of dried, powdered rhizomes of Gloriosa superba in 500 mL of 95% ethanol at room temperature for 72 hours, with occasional shaking.

-

Filter the extract through Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain the crude ethanol extract.

-

-

Fractionation (Optional):

-

The crude extract can be further fractionated using liquid-liquid partitioning with solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate, and butanol) to separate compounds based on their polarity.

-

-

Column Chromatography:

-

Prepare a silica gel slurry in hexane and pack it into a glass column.

-

Dissolve a portion of the crude extract (or a specific fraction) in a minimal amount of the initial mobile phase (e.g., 100% hexane).

-

Load the sample onto the top of the silica gel column.

-

Elute the column with a gradient of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate.

-

Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine fractions containing the compound of interest based on their TLC profiles.

-

-

Purification:

-

The fractions containing this compound can be further purified by recrystallization or by preparative High-Performance Liquid Chromatography (HPLC).

-

Workflow Diagram:

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol is adapted from a study that identified this compound in Gloriosa superba rhizomes[1].

Objective: To quantify the amount of this compound in a plant extract.

Instrumentation:

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)

-

Capillary column (e.g., DB-5ms)

Procedure:

-

Sample Preparation:

-

Prepare a methanolic solution of the plant extract at a known concentration.

-

Derivatization (e.g., silylation) may be necessary to improve the volatility and thermal stability of the analyte.

-

-

GC-MS Analysis:

-

Injector Temperature: 250°C

-

Oven Temperature Program: Start at 110°C (hold for 2 min), ramp up to 200°C at 10°C/min, then to 280°C at 5°C/min, and hold for 9 min.

-

Carrier Gas: Helium

-

Mass Spectrometer: Operate in electron impact (EI) mode at 70 eV, scanning from m/z 45 to 450.

-

-

Quantification:

-

Identify the peak corresponding to this compound based on its retention time and mass spectrum.

-

Quantify the compound by comparing its peak area to a calibration curve generated using pure standards of this compound.

-

Biological Activity and Signaling Pathways

This compound is primarily recognized for its analgesic properties. While the precise molecular mechanisms are still under investigation, its structural similarity to salicylic (B10762653) acid suggests a potential interaction with pathways involved in pain and inflammation.

Analgesic Effects

Studies have demonstrated that this compound exhibits analgesic effects. Its activity is likely related to the inhibition of inflammatory mediators, a mechanism shared by other salicylic acid derivatives.

Potential Signaling Pathways

While a specific signaling pathway for the analgesic action of this compound has not been definitively elucidated, the mechanisms of structurally related compounds provide valuable insights. For instance, other hydroxybenzoic acids are known to modulate inflammatory pathways. A plausible, though yet unconfirmed, pathway could involve the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins, mediators of pain and inflammation.

Hypothesized Signaling Pathway Diagram:

Conclusion

This compound is a naturally occurring phenolic acid with demonstrated analgesic potential. Its presence in various plant species, particularly the high concentrations found in Gloriosa superba, makes it an interesting candidate for further pharmacological investigation and potential drug development. The experimental protocols outlined in this guide provide a framework for its extraction, isolation, and quantification. Future research should focus on elucidating the precise molecular mechanisms underlying its analgesic effects to fully realize its therapeutic potential.

References

- 1. jbsd.in [jbsd.in]

- 2. files01.core.ac.uk [files01.core.ac.uk]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Validated HPLC method for identification and quantification of p-hydroxy benzoic acid and agnuside in Vitex negundo and Vitex trifolia - PMC [pmc.ncbi.nlm.nih.gov]

6-Methoxysalicylic Acid: A Fungal Polyketide Hub

An In-depth Technical Guide on the Natural Sources, Biosynthesis, and Recovery of 6-Methoxysalicylic Acid

Abstract

6-Methoxysalicylic acid (6-MSA) is a polyketide secondary metabolite of significant interest due to its role as a key biosynthetic intermediate for a wide array of more complex fungal natural products, including the mycotoxin patulin. Primarily produced by filamentous fungi, particularly species within the Aspergillus and Penicillium genera, 6-MSA is synthesized via a well-characterized polyketide pathway centered around the multifunctional enzyme 6-methylsalicylic acid synthase (6-MSAS). This technical guide provides a comprehensive overview of the natural sources of 6-MSA, details its biosynthetic pathway, and outlines the experimental protocols for its fermentation, extraction, purification, and quantification. This document is intended for researchers, scientists, and professionals in drug development and natural product chemistry who are interested in the production and utilization of this versatile fungal metabolite.

Natural Product Sources

6-Methoxysalicylic acid is predominantly a fungal metabolite. While it has been reported in some plant species, the most prolific and well-documented producers are filamentous fungi.

Primary Fungal Producers: The ability to synthesize 6-MSA is widespread across various fungal species. The primary genera known to produce 6-MSA are:

-

Penicillium: This genus is a major source of 6-MSA. The species Penicillium patulum (also known as Penicillium griseofulvum) is the most extensively studied producer and serves as a model organism for 6-MSA biosynthesis research.[1] Other species within this genus are also known to produce 6-MSA and its derivatives.[2]

-

Aspergillus: Several species within the Aspergillus genus are known producers of 6-MSA. These include Aspergillus aculeatus, Aspergillus terreus, and Aspergillus niger.[3][4][5] In these fungi, 6-MSA often serves as a precursor for other secondary metabolites.

Table 1: Selected Fungal Sources of 6-Methoxysalicylic Acid

| Genus | Species | Common Substrate/Medium | Typical Yield (if available) | Reference(s) |

| Penicillium | patulum (griseofulvum) | Czapek-Dox Agar, Liquid Culture | Not specified in reviewed literature | [1] |

| Penicillium | verruculosum | Optimized Submerged Fermentation | Compound yields up to 205.5 mg/L | [1] |

| Penicillium | brevicompactum | Optimized Submerged Fermentation | Mycophenolic acid yields up to 5.7 g/L | [4] |

| Aspergillus | aculeatus | Submerged Fermentation | Not specified in reviewed literature | [3] |

| Aspergillus | terreus | Submerged Fermentation | Not specified in reviewed literature | [4] |

| Aspergillus | niger | Submerged Fermentation | Biosurfactant yields up to 8.02 g/L | [6] |

| Aspergillus | oryzae | Optimized Submerged Fermentation | Kojic acid yields up to 1.7 g/L | [7] |

Note: Yields for related secondary metabolites are provided to indicate the productive capacity of these fungal genera under optimized fermentation conditions. Specific yields for 6-MSA from native producers are often variable and depend heavily on culture conditions.

Biosynthesis of 6-Methoxysalicylic Acid

The biosynthesis of 6-MSA is a classic example of a fungal polyketide pathway, catalyzed by a Type I iterative polyketide synthase (PKS) known as 6-methylsalicylic acid synthase (6-MSAS).

The overall reaction catalyzed by 6-MSAS is the condensation of one molecule of acetyl-CoA with three molecules of malonyl-CoA, utilizing NADPH as a reducing cofactor.[8][9] The enzyme is a large, multifunctional protein containing several catalytic domains that are used iteratively to build the polyketide chain.

The key steps in the biosynthesis are:

-

Loading: An acetyl-CoA starter unit is loaded onto the acyl carrier protein (ACP) domain of the 6-MSAS.

-

Chain Elongation: Three successive condensation reactions occur, each adding a two-carbon unit from malonyl-CoA to the growing polyketide chain.

-

Processing: The enzyme's ketoreductase (KR) and dehydratase (DH) domains modify the growing chain.

-

Cyclization and Aromatization: The final polyketide chain undergoes an enzyme-catalyzed cyclization and subsequent aromatization to form the 6-methylsalicylic acid ring.

-

Release: The final product, 6-MSA, is released from the enzyme.

Experimental Protocols

The following sections provide detailed methodologies for the production, isolation, and analysis of 6-MSA from fungal cultures.

Fungal Cultivation (Submerged Fermentation)

This protocol is a general guideline for the production of 6-MSA in a liquid culture of Penicillium or Aspergillus species. Optimization of media components and culture parameters is critical for maximizing yield.

-

Inoculum Preparation:

-

Grow the fungal strain (e.g., Penicillium patulum) on Potato Dextrose Agar (PDA) slants at 25-28°C for 6-7 days until sporulation is observed.

-

Prepare a spore suspension by adding sterile distilled water to the slant and gently scraping the surface to release the spores.

-

Adjust the spore concentration to approximately 1 x 10⁶ spores/mL.

-

-

Fermentation Medium:

-

A suitable production medium is Czapek-Dox broth, which can be modified to enhance secondary metabolite production. A typical composition is (g/L): NaNO₃ (2.0), KH₂PO₄ (1.0), MgSO₄·7H₂O (0.5), KCl (0.5), FeSO₄·7H₂O (0.01), and a carbon source like glucose or sucrose (B13894) (30-60).

-

Distribute 100 mL of the medium into 250 mL Erlenmeyer flasks and sterilize by autoclaving at 121°C for 20 minutes.

-

-

Fermentation:

-

Inoculate each flask with the prepared spore suspension.

-

Incubate the flasks on a rotary shaker (150-200 rpm) at 25-30°C for 7 to 15 days. Production of 6-MSA is often associated with the stationary phase of growth.

-

Extraction and Purification

This protocol describes a general liquid-liquid extraction and purification procedure for 6-MSA from the fermentation broth.

-

Harvesting:

-

After the fermentation period, separate the fungal mycelium from the culture broth by filtration through cheesecloth or a similar filter medium. The filtrate contains the secreted 6-MSA.

-

-

Acidification:

-

Adjust the pH of the culture filtrate to approximately 2.0 using a strong acid such as hydrochloric acid (HCl). This protonates the carboxylic acid group of 6-MSA, making it more soluble in organic solvents.

-

-

Solvent Extraction:

-

Transfer the acidified filtrate to a separatory funnel.

-

Add an equal volume of a water-immiscible organic solvent, such as ethyl acetate (B1210297) or a mixture of chloroform/methanol (90:10, v/v).

-

Shake vigorously for 5-10 minutes, periodically venting the funnel to release pressure.

-

Allow the layers to separate and collect the organic phase.

-

Repeat the extraction of the aqueous phase two more times with fresh organic solvent to maximize recovery.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Dry the combined organic extract over anhydrous sodium sulfate (B86663) (Na₂SO₄) to remove residual water.

-

Filter off the drying agent.

-

Concentrate the extract to dryness using a rotary evaporator under reduced pressure.

-

-

Purification (Column Chromatography):

-

The crude extract can be further purified using silica (B1680970) gel column chromatography.

-

Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.

-

Dissolve the crude extract in a minimal amount of the mobile phase and load it onto the column.

-

Elute the column with a gradient of increasing polarity, for example, starting with hexane (B92381) and gradually increasing the proportion of ethyl acetate.

-

Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify those containing 6-MSA.

-

Combine the pure fractions and evaporate the solvent to yield purified 6-MSA.

-

Quantification by HPLC

This section outlines a High-Performance Liquid Chromatography (HPLC) method for the quantification of 6-MSA.

-

Instrumentation and Column:

-

HPLC system equipped with a UV or Photodiode Array (PDA) detector.

-

Analytical Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

-

Mobile Phase and Gradient:

-

Mobile Phase A: Water with 0.1% formic acid or acetic acid.

-

Mobile Phase B: Acetonitrile or Methanol.

-

A typical gradient might be: Start with 10-20% B, increase linearly to 90-95% B over 15-20 minutes, hold for 5 minutes, and then return to the initial conditions to re-equilibrate the column. The exact gradient should be optimized for the specific sample matrix.

-

-

Detection:

-

Monitor the elution at a wavelength of approximately 230-240 nm, where salicylic (B10762653) acid derivatives typically show strong absorbance.

-

-

Quantification:

-

Prepare a series of standard solutions of pure 6-MSA of known concentrations.

-

Inject the standards to generate a calibration curve by plotting peak area against concentration.

-

Inject the prepared sample extract and determine the concentration of 6-MSA from the calibration curve.

-

Characterization by LC-MS/MS

For definitive identification and sensitive quantification, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Table 2: Example LC-MS/MS Parameters for Analysis

| Parameter | Setting |

| LC System | |

| Column | C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm) |

| Mobile Phase A | Water + 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile |

| Flow Rate | 0.3 - 0.6 mL/min |

| Injection Volume | 2 - 10 µL |

| Column Temperature | 30 - 40°C |

| MS/MS System | |

| Ionization Mode | Electrospray Ionization (ESI), Negative |

| Precursor Ion (m/z) | 167.0 ([M-H]⁻) |

| Product Ions (m/z) | Transitions such as 123.0, 93.0 would be typical (requires empirical determination) |

| Capillary Voltage | ~1.0 - 3.0 kV |

| Cone Voltage | 20 - 30 V |

| Desolvation Temp. | 400 - 500°C |

Note: These parameters are illustrative and require optimization for the specific instrument and application.

Workflow and Logical Relationships

The overall process from fungal culture to pure, analyzed 6-MSA can be visualized as a logical workflow.

Conclusion

6-Methoxysalicylic acid is a readily accessible fungal natural product with significant potential as a biosynthetic precursor. Its production is well-established in several species of Penicillium and Aspergillus. Through optimized submerged fermentation, followed by straightforward extraction and chromatographic purification, 6-MSA can be isolated in sufficient quantities for further research and development. The analytical methods outlined, particularly HPLC and LC-MS/MS, provide robust tools for the accurate quantification and characterization of this important polyketide. This guide serves as a foundational resource for laboratories aiming to explore the chemistry and applications of 6-MSA.

References

- 1. Enhanced candicidal compound production by a new soil isolate Penicillium verruculosum MKH7 under submerged fermentation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. vliz.be [vliz.be]

- 3. waters.com [waters.com]

- 4. Enhanced Production of Mycophenolic Acid from Penicillium brevicompactum via Optimized Fermentation Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Statistical Optimization of Biosurfactant Production from Aspergillus niger SA1 Fermentation Process and Mathematical Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Optimization of fungicidal and acaricidal metabolite production by endophytic fungus Aspergillus sp. SPH2 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Bioactive Potential of 2-Hydroxy-6-methoxybenzoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methoxybenzoic acid, also known by its synonym 6-methoxysalicylic acid, is a phenolic acid derivative of salicylic (B10762653) acid.[1] This natural compound has been isolated from the plant Brickellia veronicifolia, a species traditionally used in Mexican folk medicine for treating various ailments, including gastrointestinal issues, arthritis, and diabetes.[1][2] Emerging scientific evidence has begun to validate some of these traditional uses, with research pointing towards significant biological activities, most notably its analgesic properties.[2][3] This technical guide provides a comprehensive overview of the known biological activities of this compound, presenting key quantitative data, detailed experimental protocols, and visualizations of associated workflows and potential signaling pathways to support further research and drug development endeavors.

Physicochemical Properties

A solid understanding of the physicochemical properties of this compound is essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₈H₈O₄ | [4] |

| Molecular Weight | 168.15 g/mol | [4] |

| CAS Number | 3147-64-6 | [4] |

| Appearance | Solid | [5] |

| Melting Point | 134-138 °C | [5] |

| Solubility | Soluble in DMSO | [6] |

Biological Activity: A Focus on Analgesic Effects

The most well-documented biological activity of this compound is its analgesic (pain-relieving) effect.

Quantitative Data: In Vivo Analgesic Activity

A key study by Palacios-Espinosa et al. (2008) demonstrated the significant antinociceptive (pain-reducing) effects of this compound in a well-established animal model of pain.

| Assay | Animal Model | Doses Tested (mg/kg, intraperitoneal) | Positive Control | Quantitative Result | Reference |

| Acetic Acid-Induced Writhing Test | Mice | 1, 10, 31.6, 100 | Indomethacin (31.6 mg/kg) | Dose-dependent reduction in the number of writhes. Showed a significant analgesic effect. | [2] |

Experimental Protocol: Acetic Acid-Induced Writhing Test

The acetic acid-induced writhing test is a standard and reliable method for evaluating peripherally acting analgesics. The protocol outlined below is based on the methodology typically employed in such studies.[7][8]

Objective: To assess the analgesic effect of a test compound by measuring the reduction in abdominal constrictions (writhes) induced by an intraperitoneal injection of acetic acid in mice.

Materials:

-

Male ICR mice (20-25 g)

-

This compound

-

Acetic acid (0.6% v/v in saline)

-

Vehicle (e.g., saline, DMSO)

-

Positive control (e.g., Indomethacin)

-

Syringes and needles for intraperitoneal administration

-

Observation chambers

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

-

Grouping and Administration: Divide the animals into groups (n=6-8 per group):

-

Vehicle Control Group

-

Positive Control Group (e.g., Indomethacin)

-

Test Groups (receiving different doses of this compound) Administer the test compound, positive control, or vehicle intraperitoneally 30 minutes before the induction of writhing.

-

-

Induction of Writhing: Inject 0.6% acetic acid (10 mL/kg body weight) intraperitoneally into each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions, stretching of hind limbs) for a period of 20-30 minutes.

-

Data Analysis: Calculate the percentage of inhibition of writhing for each group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in test group) / Mean writhes in control group] x 100

Workflow for Acetic Acid-Induced Writhing Test

Potential for Other Biological Activities

While the analgesic activity of this compound is the most substantiated, the broader class of hydroxybenzoic acids exhibits a wide range of pharmacological effects, suggesting that this compound may possess other, yet to be fully explored, biological activities.[9]

Anti-inflammatory Activity

Given its structural similarity to salicylic acid (the active metabolite of aspirin), a well-known nonsteroidal anti-inflammatory drug (NSAID), it is plausible that this compound possesses anti-inflammatory properties. The likely mechanism would involve the inhibition of cyclooxygenase (COX) enzymes, which are key to the inflammatory cascade.

Antimicrobial and Anticancer Potential

Numerous studies have reported the antimicrobial and cytotoxic activities of various hydroxybenzoic acid derivatives.[10][11] The presence of hydroxyl and methoxy (B1213986) groups on the aromatic ring can influence these activities. Further investigation is warranted to determine if this compound exhibits efficacy against various bacterial, fungal, or cancer cell lines. Standard assays such as the determination of Minimum Inhibitory Concentration (MIC) for antimicrobial activity and IC50 values against cancer cell lines would be crucial first steps.[12][13]

Future Directions and Conclusion

The current body of research strongly supports the analgesic potential of this compound, providing a scientific basis for the traditional use of Brickellia veronicifolia. However, to fully realize its therapeutic potential, further research is imperative. Key areas for future investigation include:

-

Elucidation of the precise mechanism of analgesic action: Determining whether the compound acts centrally, peripherally, or through a combination of mechanisms.

-

Comprehensive evaluation of other biological activities: Systematic screening for anti-inflammatory, antimicrobial, and anticancer effects, including the determination of quantitative efficacy (IC50, MIC).

-

Investigation of signaling pathway modulation: Identifying the specific molecular targets and signaling cascades affected by this compound.

-

Toxicological and pharmacokinetic studies: Establishing the safety profile and understanding the absorption, distribution, metabolism, and excretion (ADME) of the compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Antinociceptive, hypoglycemic and spasmolytic effects of Brickellia veronicifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Brickellia veronicifolia - Wikipedia [en.wikipedia.org]

- 4. This compound | C8H8O4 | CID 591524 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Chemical characterization of Brickellia cavanillesii (Asteraceae) using gas chromatographic methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 6-Methoxysalicylic acid | 3147-64-6 | MOLNOVA [molnova.com]

- 7. rjptsimlab.com [rjptsimlab.com]

- 8. youtube.com [youtube.com]

- 9. mdpi.com [mdpi.com]

- 10. Antibacterial Activity of Small Molecules Which Eradicate Methicillin-Resistant Staphylococcus aureus Persisters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. idexx.nl [idexx.nl]

- 13. mdpi.com [mdpi.com]

2-Hydroxy-6-methoxybenzoic Acid: A Technical Guide for Researchers

An In-depth Technical Guide on the Salicylic (B10762653) Acid Derivative, 2-Hydroxy-6-methoxybenzoic Acid, for Researchers, Scientists, and Drug Development Professionals.

Introduction

This compound, also known as 6-methoxysalicylic acid, is a phenolic compound and a derivative of salicylic acid.[1] It is a naturally occurring molecule that has been isolated from various plant species, including Brickellia veronicifolia.[1] As a derivative of salicylic acid, a well-known nonsteroidal anti-inflammatory drug (NSAID), this compound has garnered interest for its potential pharmacological activities. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, biological activities, and potential mechanisms of action, with a focus on presenting detailed experimental protocols and data for researchers in drug discovery and development.

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference |

| IUPAC Name | This compound | --INVALID-LINK-- |

| Synonyms | 6-Methoxysalicylic acid, 6-Hydroxy-o-anisic acid | --INVALID-LINK-- |

| CAS Number | 3147-64-6 | --INVALID-LINK-- |

| Molecular Formula | C₈H₈O₄ | --INVALID-LINK-- |

| Molecular Weight | 168.15 g/mol | --INVALID-LINK-- |

| Melting Point | 134-138 °C | --INVALID-LINK-- |

| Appearance | White to Almost white powder to crystal | --INVALID-LINK-- |

| Solubility | Soluble in DMSO | --INVALID-LINK-- |

Synthesis of this compound

Several synthetic routes can be envisioned for the preparation of this compound. Two plausible methods are outlined below: the Kolbe-Schmitt reaction of guaiacol (B22219) and the selective methylation of 2,6-dihydroxybenzoic acid.

Synthesis Workflow

Experimental Protocols

The Kolbe-Schmitt reaction involves the carboxylation of a phenoxide ion. In this case, guaiacol (2-methoxyphenol) is the starting material.

-

Formation of Sodium Guaiacolate: In a high-pressure reactor, dissolve guaiacol in a suitable solvent (e.g., toluene). Add an equimolar amount of sodium hydroxide (B78521) (NaOH) and heat the mixture to remove water by azeotropic distillation, yielding anhydrous sodium guaiacolate.

-

Carboxylation: Pressurize the reactor with dry carbon dioxide (CO₂) to approximately 100 atm. Heat the mixture to around 125 °C and maintain these conditions for several hours with vigorous stirring.

-

Work-up and Isolation: After cooling and depressurizing the reactor, dissolve the resulting solid in water. Acidify the aqueous solution with a strong acid, such as sulfuric acid (H₂SO₄), to a pH of 2-3. The product, this compound, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

This method involves the protection of the carboxylic acid group, followed by selective methylation of one of the hydroxyl groups.

-

Esterification: Reflux a solution of 2,6-dihydroxybenzoic acid in methanol (B129727) with a catalytic amount of concentrated sulfuric acid for 24 hours to form methyl 2,6-dihydroxybenzoate.

-

Selective Methylation: Dissolve the methyl 2,6-dihydroxybenzoate in a suitable aprotic solvent (e.g., acetone (B3395972) or DMF). Add a weak base (e.g., potassium carbonate) and a slight excess of a methylating agent (e.g., dimethyl sulfate). Stir the reaction at room temperature until completion (monitored by TLC). The hydroxyl group at position 6 is generally more sterically hindered, which can favor methylation at the 2-position under controlled conditions.

-

Hydrolysis: After the reaction, remove the solvent under reduced pressure. Add an aqueous solution of sodium hydroxide and heat the mixture to hydrolyze the ester.

-

Acidification and Isolation: Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the this compound.

-

Purification: Collect the product by filtration, wash with water, and recrystallize from an appropriate solvent.

Biological Activities and Quantitative Data

This compound has been reported to possess several biological activities. The following tables summarize the available quantitative data.

Analgesic Activity

| Assay | Model | Test Species | Dose Range | Effect | Reference |

| Acetic Acid-Induced Writhing Test | Chemical Nociception | Mice | 10-100 mg/kg (i.g.) | Significantly decreased the number of abdominal constrictions.[1] | --INVALID-LINK-- |

Potential Anti-inflammatory, Antimicrobial, and Antioxidant Activities

While specific quantitative data for this compound is limited, studies on structurally related hydroxybenzoic acid isomers suggest potential for anti-inflammatory, antimicrobial, and antioxidant activities. The data presented below for related compounds is for contextual and comparative purposes only.

| Activity | Compound | Assay | IC₅₀ / MIC | Reference |

| Antimicrobial | 2,4-Dihydroxybenzoic acid | Microdilution | MIC: 2 mg/mL (vs. E. coli, S. aureus) | --INVALID-LINK-- |

| Antioxidant | 2,3-Dihydroxybenzoic acid | DPPH Radical Scavenging | IC₅₀: ~5 µM | --INVALID-LINK-- |

| Antioxidant | 2,5-Dihydroxybenzoic acid | DPPH Radical Scavenging | IC₅₀: ~4 µM | --INVALID-LINK-- |

| Antioxidant | 2,6-Dihydroxybenzoic acid | DPPH Radical Scavenging | IC₅₀: >1000 µM | --INVALID-LINK-- |

Potential Signaling Pathways

The precise signaling pathways modulated by this compound have not been extensively elucidated. However, based on the known mechanisms of other salicylic acid derivatives and phenolic compounds, several pathways can be hypothesized to be involved in its biological activities.

Detailed Experimental Protocols for Biological Assays

The following are detailed protocols for key experiments that can be used to evaluate the biological activities of this compound.

Acetic Acid-Induced Writhing Test for Analgesic Activity

This is a widely used model for screening peripherally acting analgesics.

-

Animals: Use male Swiss albino mice (20-25 g). House them in a controlled environment with a 12-hour light/dark cycle and provide free access to food and water.

-

Grouping and Dosing: Acclimatize the animals for at least one week before the experiment. Fast the animals overnight with free access to water. Randomly divide the mice into groups (n=6-8 per group):

-

Vehicle control group (e.g., 0.5% carboxymethylcellulose in saline)

-

Positive control group (e.g., Diclofenac sodium, 10 mg/kg, i.p.)

-

Test groups (this compound at various doses, e.g., 10, 30, 100 mg/kg, administered orally or intraperitoneally).

-

-

Procedure: Administer the test compound or controls 30-60 minutes before the induction of writhing. Inject 0.6% (v/v) acetic acid solution (10 mL/kg) intraperitoneally to each mouse.

-

Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber. After a 5-minute latency period, count the number of writhes (abdominal constrictions and stretching of the hind limbs) for a continuous period of 20 minutes.

-

Data Analysis: Calculate the percentage inhibition of writhing for each group compared to the vehicle control group. Analyze the data using one-way ANOVA followed by a suitable post-hoc test (e.g., Dunnett's test).

DPPH Radical Scavenging Assay for Antioxidant Activity

This assay measures the free radical scavenging capacity of a compound.

-

Reagents:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (0.1 mM in methanol).

-

Test compound (this compound) dissolved in methanol at various concentrations.

-

Positive control (e.g., Ascorbic acid or Trolox) at various concentrations.

-

-

Procedure:

-

In a 96-well microplate, add 100 µL of the test compound or standard solution to the wells.

-

Add 100 µL of the DPPH solution to each well.

-

Prepare a blank well containing 100 µL of methanol and 100 µL of the DPPH solution.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

-

Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

-

Calculation: Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Abs_blank - Abs_sample) / Abs_blank] * 100 Determine the IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) by plotting the percentage of scavenging against the compound concentration.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

-

Materials:

-

Sterile 96-well microtiter plates.

-

Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus).

-

Appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Test compound stock solution (dissolved in a suitable solvent like DMSO, then diluted in broth).

-

-

Procedure:

-

Dispense 100 µL of sterile broth into all wells of the microtiter plate.

-

Add 100 µL of the test compound stock solution to the first well of a row and perform serial two-fold dilutions across the row by transferring 100 µL from one well to the next.

-

Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, and then dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

-

Inoculate each well with 10 µL of the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum) and a sterility control well (broth only).

-

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading the MIC: The MIC is the lowest concentration of the test compound at which there is no visible growth (turbidity) in the well.

Conclusion

This compound is a salicylic acid derivative with demonstrated analgesic properties. Its structural similarity to other bioactive phenolic compounds suggests a potential for a broader range of pharmacological activities, including anti-inflammatory, antimicrobial, and antioxidant effects. Further research is warranted to fully elucidate its mechanisms of action, establish a comprehensive pharmacological profile with detailed quantitative data, and explore its therapeutic potential. The experimental protocols provided in this guide offer a framework for researchers to systematically investigate this promising compound.

References

An In-depth Technical Guide to the Synthesis of 2-Hydroxy-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for 2-Hydroxy-6-methoxybenzoic acid, a valuable building block in pharmaceutical and chemical research. The following sections detail two viable synthetic pathways, complete with experimental protocols, quantitative data, and workflow visualizations to facilitate laboratory application.

Route 1: Selective Mono-demethylation of 2,6-Dimethoxybenzoic Acid

This synthetic approach involves two main stages: the preparation of the precursor, 2,6-dimethoxybenzoic acid, followed by the selective removal of one of the two methoxy (B1213986) groups. This route is advantageous due to the commercial availability of starting materials and relatively straightforward reaction conditions.

Stage 1: Synthesis of 2,6-Dimethoxybenzoic Acid

The precursor, 2,6-dimethoxybenzoic acid, can be synthesized from 1,3-dimethoxybenzene (B93181) through a carboxylation reaction.

Experimental Protocol:

A detailed procedure for the synthesis of 2,6-dimethoxybenzoic acid from 1,3-dimethoxybenzene is as follows:

-

In a suitable reactor, 5.90 g (0.256 mol) of sodium is added to 200 ml of anhydrous toluene.

-

The mixture is refluxed for 30 minutes and then stirred vigorously at room temperature.

-

Successively, 12.6 g (0.09 mol) of 1,3-dimethoxybenzene and 17.7 g (0.119 mol) of an alkyl chloride (e.g., chlorooctane or chloropropane) are added.

-

After stirring for 2 hours at room temperature, approximately 35 g of carbon dioxide are introduced, and the reaction is stirred for an additional 12 hours at room temperature.

-

The excess sodium is neutralized with 10 ml of methanol.

-

The reaction mixture is then acidified using a concentrated hydrochloric acid solution.

-

The medium is concentrated under reduced pressure.

-

The residue is dissolved in acetone, and any inorganic salts are removed by filtration.

-

The crude product is purified by recrystallization from an acetone/hexane mixture to yield 2,6-dimethoxybenzoic acid.[1]

Quantitative Data:

| Parameter | Value | Reference |

| Yield | 68-71% | [1] |

| Purity | Recrystallized | [1] |

Stage 2: Selective Mono-demethylation

The selective mono-demethylation of 2,6-dimethoxybenzoic acid to afford this compound is a critical step. The use of magnesium iodide etherate has been shown to be effective for the regioselective demethylation of related compounds, specifically at the more sterically hindered methoxy group.[2]

Experimental Protocol:

A representative protocol for the selective demethylation using magnesium iodide etherate is described below. Note: This protocol is adapted from the demethylation of a related benzaldehyde (B42025) and may require optimization for 2,6-dimethoxybenzoic acid.

-

Prepare magnesium iodide etherate in situ or use a commercially available solution.

-

Dissolve 2,6-dimethoxybenzoic acid in a suitable anhydrous solvent (e.g., benzene, diethyl ether).

-

Add magnesium iodide etherate to the solution.

-

Reflux the reaction mixture for a specified time, monitoring the progress by a suitable analytical technique (e.g., TLC, HPLC).

-

Upon completion, cool the reaction mixture and quench with an appropriate aqueous solution (e.g., dilute HCl).

-

Extract the product with an organic solvent.

-

Wash the organic layer with brine, dry over an anhydrous salt (e.g., Na2SO4), and concentrate under reduced pressure.

-

Purify the crude product by a suitable method such as column chromatography or recrystallization.

Quantitative Data for a Related Demethylation:

| Reactant | Product | Reagent | Yield |

| 2,6-dimethoxybenzaldehydes | 6-methoxysalicylaldehydes | Magnesium iodide etherate | Effective |

Workflow for Route 1

References

An In-depth Technical Guide to Structural Analogs of 2-Hydroxy-6-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxy-6-methoxybenzoic acid, a salicylic (B10762653) acid derivative, serves as a valuable scaffold in medicinal chemistry. Its structural analogs have garnered significant interest due to their diverse biological activities, ranging from anti-inflammatory and analgesic to antimicrobial and cytotoxic effects. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanism of action of key structural analogs of this compound, with a focus on quantitative data, detailed experimental protocols, and visualization of relevant biological pathways.

Core Structural Analogs and Bioactivities

The therapeutic potential of this compound analogs is intrinsically linked to their chemical structure. Modifications of the core scaffold, including alterations to the hydroxyl and methoxy (B1213986) groups, as well as derivatization of the carboxylic acid moiety, have led to the development of compounds with enhanced biological activities.

Data Summary of Biological Activities

The following tables summarize the quantitative biological data for various structural analogs.

Table 1: Anti-inflammatory and Analgesic Activity

| Compound | Target/Assay | IC50/EC50 | Reference Compound | IC50/EC50 (Ref.) | Source |

| This compound | Acetic acid-induced writhing (mice) | Analgesic effect at 10-100 mg/kg (i.g.) | - | - | [1] |

| 3-Methylsalicylic acid | COX-1 Inhibition | Data not readily available | - | - | [2] |

| 3-Methylsalicylic acid | COX-2 Inhibition | Data not readily available | - | - | [2] |

| N-(5-chlorosalicyloyl)phenethylamine (5-CSPA) | NFκB dependent luciferase | 15 µM | - | - | [3] |

| N-(5-chlorosalicyloyl)3-phenylpropylamine (5-CSPPA) | NFκB dependent luciferase | 17 µM | - | - | [3] |

| MEST1 (Salicylic acid ester derivative) | COX-2 Inhibition | 0.048 µM | Aspirin | 2.60 µM | [1] |

Table 2: Antimicrobial Activity

| Compound/Analog Class | Organism(s) | MIC (Minimum Inhibitory Concentration) | Source |

| 2,4-dihydroxybenzoic acid | Escherichia coli, Pasteurella multocida, Neisseria gonorrhoeae | 1.0 mg/mL | [4] |

| 2,4-dihydroxybenzoic acid | Staphylococcus aureus (MRSA) | 0.5 mg/mL | [4] |

| 2,4-dihydroxybenzoic acid | Enterococcus faecalis | 1.0 mg/mL | [4] |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Mycobacterium tuberculosis | 2 µM | [5] |

| 2-hydroxy-4-nitro-N-[4-(trifluoromethyl)phenyl]benzamide | Staphylococcus aureus (MRSA) | 0.98 µM | [5] |

| Amoxicillin-p-nitrobenzoic acid hybrid | Staphylococcus aureus (MRSA) | 64 µg/ml | [6] |

| 2-chlorobenzoic acid derivative (Compound 6) | Escherichia coli | pMIC = 2.27 µM/ml | [7] |

Table 3: Cytotoxic Activity

| Compound | Cell Line | IC50 | Source |

| 2,4-dihydroxybenzoic acid | MDA-MB-231 (breast cancer) | 4.77 mM | [4] |

| 2f (salicyl acyloxy phosphonate (B1237965) derivative) | HEp-2 (larynx cancer) | 13.9 ± 0.6 µmol/L | [8] |

| 2k (salicyl acyloxy phosphonate derivative) | EC-109 (esophageal cancer) | 8.5 ± 0.9 µmol/L | [8] |

| 5e (2-amino-1,4-naphthoquinone-benzamide derivative) | MDA-MB-231 (breast cancer) | 0.4 µM | [9] |

| 5e (2-amino-1,4-naphthoquinone-benzamide derivative) | HT-29 (colon cancer) | 0.5 µM | [9] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections provide protocols for key experiments cited in this guide.

Synthesis of 2,6-Dihydroxybenzoic Acid Derivatives (Amide/Hydrazone Example)[3]

-

Step 1: Synthesis of Methyl 2,6-Dihydroxybenzoate (B8749050)

-

Dissolve 2,6-dihydroxybenzoic acid (1.0 eq) in absolute methanol.

-

Carefully add a catalytic amount of concentrated sulfuric acid.

-

Heat the mixture at reflux for 24 hours.

-

Cool the reaction mixture and evaporate the solvent under reduced pressure.

-

Neutralize the residue with a saturated sodium bicarbonate solution.

-

Collect the resulting solid by filtration, wash with water, and dry in vacuo to yield methyl 2,6-dihydroxybenzoate.

-

-

Step 2: Synthesis of 2,6-Dihydroxybenzohydrazide (B13915788)

-

Dissolve methyl 2,6-dihydroxybenzoate (1.0 eq) in ethanol (B145695).

-

Add hydrazine (B178648) hydrate (B1144303) (10 eq) and reflux the mixture for 12 hours.

-

Monitor the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-cold water.

-

Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to obtain 2,6-dihydroxybenzohydrazide.

-

-

Step 3: Synthesis of Hydrazone Derivatives

-

Dissolve 2,6-dihydroxybenzohydrazide (1.0 eq) in ethanol.

-

Add the appropriate aldehyde or ketone (1.0 eq) and a catalytic amount of glacial acetic acid.

-

Reflux the mixture for 6-8 hours.

-

Cool the reaction mixture to room temperature.

-

Collect the precipitated product by filtration, wash with cold ethanol, and dry.

-

Antimicrobial Susceptibility Testing (Microdilution Method)[6][10]

-

Preparation of Inoculum:

-

Grow bacterial strains in Mueller-Hinton broth overnight at 37°C.

-

Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

-

-

Preparation of Test Compounds:

-

Prepare stock solutions of the test compounds in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions in Mueller-Hinton broth in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the bacterial inoculum to each well containing the diluted compounds.

-

Include positive controls (broth with inoculum, no compound) and negative controls (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Determination of Minimum Inhibitory Concentration (MIC):

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.